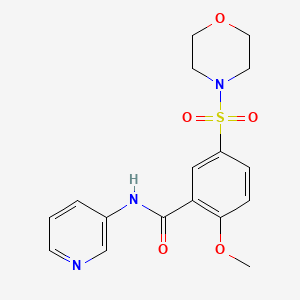

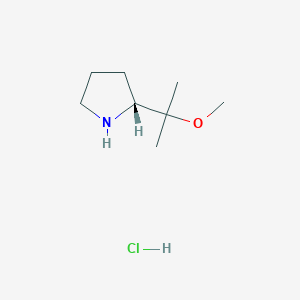

N-(4-chlorophenyl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Analysis

Regio- and Stereo-synthesis of N-(4-chlorophenyl)-3-nitrobenzamide Derivatives

N-(4-chlorophenyl)-3-nitrobenzamide derivatives have been synthesized through regio and stereo-controlled rearrangement. One such compound, N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, was confirmed via single-crystal X-ray diffraction method, providing insights into the stereochemistry and mechanism of formation. The product exhibited distinct crystalline properties, denoting its structural specificity (Samimi, 2016).

Crystal Engineering and Molecular Interaction

Molecular interactions involving N-(4-chlorophenyl)-3-nitrobenzamide derivatives have been explored in crystal engineering. Studies demonstrated how hydrogen bonds and halogen bonds play a role in forming molecular tapes, with compounds like 4-nitrobenzamide forming amide dimer tape and facilitating iodo-nitro interaction. This indicates the compound's potential in crystal design, leveraging its interaction properties (Saha, Nangia, & Jaskólski, 2005).

Biological Applications and Pharmacokinetics

Potential Application Against Human African Trypanosomiasis

Halo-nitrobenzamide derivatives, including compounds like 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, have been synthesized and evaluated for their efficacy in inhibiting the proliferation of Trypanosoma brucei brucei, the parasite responsible for Human African Trypanosomiasis. These compounds showed significant activity against the parasite, indicating potential therapeutic applications (Hwang et al., 2010).

Oral Absorption Enhancement of Poorly Water-soluble Drugs

Compounds such as N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide (HO-221), a poorly water-soluble drug being developed as an anticancer agent, have shown enhanced oral absorption when particle size is reduced to the submicron region. This was achieved through wet-bead milling, significantly improving the dissolution rate and oral absorption in animal models, thus demonstrating a method to enhance bioavailability of such compounds (Kondo et al., 1993).

Chemical Properties and Applications

Synthesis and Characterization of Metal Complexes

Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have been synthesized and characterized. These complexes exhibited significant antibacterial activities, surpassing the efficacy of the thiourea derivative ligands. This suggests potential applications in the development of antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

特性

IUPAC Name |

N-(4-chlorophenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPTUSXHSQAMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

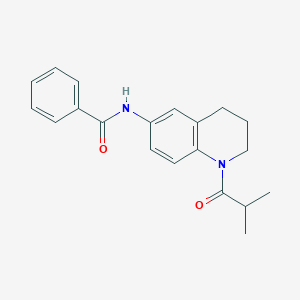

![N-[(4-chlorophenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2616275.png)

amino}-N-[2-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2616277.png)

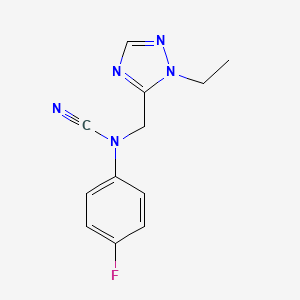

![ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2616279.png)

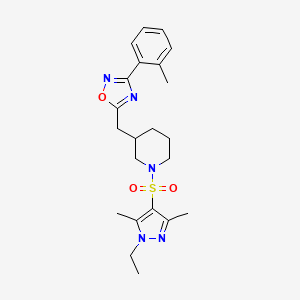

![N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2616283.png)

![N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2616292.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2616296.png)